3-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione hydrochloride

Description

Overview of 3-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione Hydrochloride

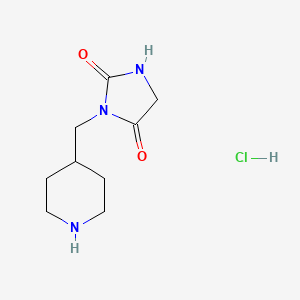

This compound (CAS: 1351647-38-5) is a nitrogen-containing heterocyclic compound with the molecular formula C₉H₁₆ClN₃O₂ and a molecular weight of 233.69 g/mol . Its structure comprises an imidazolidine-2,4-dione core (a five-membered ring with two carbonyl groups and two nitrogen atoms) linked via a methylene bridge to a piperidine ring at the 4-position (Figure 1). The hydrochloride salt enhances aqueous solubility, making it suitable for synthetic and pharmacological applications.

Key physicochemical properties :

Historical Context in Heterocyclic Chemistry

The compound belongs to the hydantoin family, first synthesized via the Bucherer–Bergs reaction —a multicomponent process combining ketones, ammonium carbonate, and cyanides. Hydantoins gained prominence in the early 20th century for their structural versatility and bioactivity. For instance, phenytoin (a 5,5-diphenylhydantoin derivative) became a landmark anticonvulsant in 1938. The introduction of piperidine substituents, as seen in 3-(piperidin-4-ylmethyl) derivatives, emerged in the 21st century to optimize pharmacokinetic properties.

Significance in Chemical Research

This compound serves as a privileged scaffold in medicinal chemistry due to:

- Structural mimicry : The imidazolidine-2,4-dione core mimics peptide bonds, enabling interactions with biological targets.

- Synthetic flexibility : Modular substitutions at the 3- and 5-positions allow rapid diversification (Table 1).

- Drug discovery applications : It is a precursor for kinase inhibitors, antimicrobial agents, and central nervous system modulators.

Table 1: Comparative Analysis of Hydantoin Derivatives

Classification within Imidazolidine-2,4-dione Derivatives

This compound is classified as a 5-monosubstituted hydantoin with a piperidine-4-methyl side chain. Its structural features distinguish it from:

- 5,5-Disubstituted hydantoins : e.g., phenytoin, which lacks the piperidine moiety.

- 3-Substituted hydantoins : e.g., 3-(piperidin-3-ylmethyl) isomers, which exhibit different stereoelectronic profiles.

- Hybrid derivatives : e.g., 5-methyl-5-(piperidin-4-ylmethyl) variants, which incorporate additional alkyl groups.

The piperidine group confers basic character (pKa ~10.5), enhancing membrane permeability compared to non-amine-containing analogs.

Propriétés

IUPAC Name |

3-(piperidin-4-ylmethyl)imidazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2.ClH/c13-8-5-11-9(14)12(8)6-7-1-3-10-4-2-7;/h7,10H,1-6H2,(H,11,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LODMCPSFNKKBJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CN2C(=O)CNC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

3-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione hydrochloride, also known as a derivative of imidazolidine, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a piperidine ring and imidazolidine core, suggesting a diverse range of pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Chemical Formula : C9H16ClN3O2

- Molecular Weight : 233.7 g/mol

- CAS Number : 1351647-38-5

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : Compounds similar to this imidazolidine derivative have shown significant inhibition against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases .

- Lymphoid-Specific Tyrosine Phosphatase (LYP) : Recent studies indicate that derivatives of imidazolidine can act as LYP inhibitors. The most potent inhibitors displayed IC50 values ranging from 2.85 to 6.95 μM, suggesting their potential in treating autoimmune diseases .

Biological Activities

Research has identified several biological activities associated with this compound:

- Anticancer Activity : Compounds in the imidazolidine family have demonstrated cytotoxic effects against various cancer cell lines, indicating potential use in cancer therapy.

- Antimicrobial Properties : Similar Mannich bases have been reported to exhibit antibacterial and antifungal activities, making them candidates for further development in infectious disease treatment .

- Anti-inflammatory Effects : Some derivatives show promise as anti-inflammatory agents, potentially beneficial for conditions characterized by chronic inflammation .

Table 1: Summary of Biological Activities

Case Study: LYP Inhibitors

A study focused on the synthesis and evaluation of imidazolidine derivatives found that compound 9r exhibited competitive inhibition with a Ki value of 1.09 μM against LYP. This compound also showed selectivity over other phosphatases, highlighting its potential for developing targeted therapies for autoimmune disorders .

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Chemistry

- The compound serves as a versatile building block in organic synthesis. Its structure allows for modifications that can lead to the creation of more complex molecules, making it valuable in the development of new pharmaceuticals and materials .

Reactivity and Functionalization

- This compound can undergo various chemical reactions:

Biological Activities

Antimicrobial Properties

- Research indicates that this compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents. Studies have shown its efficacy against various bacterial strains.

Anticancer Potential

- Preliminary studies suggest that this compound may have anticancer properties. It has been tested in vitro against several cancer cell lines, showing promising results in inhibiting cell proliferation .

Medicinal Applications

Therapeutic Agent Development

- Ongoing research is exploring the potential of this compound as a therapeutic agent for inflammatory diseases and other medical conditions. Its mechanism of action may involve modulation of specific molecular targets relevant to disease pathways .

Case Study: Inflammatory Disease Treatment

- A patent has outlined the use of similar imidazolidine derivatives in treating osteoarthritis by inhibiting enzymes involved in cartilage degradation. This suggests a pathway for developing treatments based on this compound .

Industrial Applications

Material Science

- In addition to its biological applications, this compound is being investigated for its use in developing new materials, particularly in the field of organic electronics (OLEDs). Its unique structure may contribute to enhanced performance characteristics in electronic applications .

Data Summary Table

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Modified Substituents

3-(3-Chlorophenyl)imidazolidine-2,4-dione

- Structure : Replaces the piperidinylmethyl group with a 3-chlorophenyl substituent.

3-(2-Aminoethyl)imidazolidine-2,4-dione Hydrochloride

- Structure: Substitutes the piperidinylmethyl group with a 2-aminoethyl chain.

- Properties : The primary amine in the ethyl chain enhances water solubility and may facilitate covalent binding or hydrogen bonding in biological systems. This contrasts with the tertiary amine in the piperidine derivative, which offers steric bulk and different pharmacokinetic profiles .

3-Ethyl-5-methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione Hydrochloride

- Structure : Features ethyl and methyl groups on the hydantoin ring and a piperidin-3-yl substituent.

Pharmacologically Active Derivatives

Arylpiperazine Derivatives of 5-Arylidenehydantoin

- Example : (Z)-5-(4-chlorobenzylidene)-3-(3-(4-(2-ethoxyphenyl)piperazin-1-yl)-2-hydroxypropyl)imidazolidine-2,4-dione (Compound 7) .

- Activity: These derivatives exhibit potent α₁-adrenoceptor antagonism, attributed to the arylpiperazine moiety’s affinity for adrenergic receptors. The hydantoin core serves as a rigid scaffold, positioning substituents for optimal receptor interaction. In contrast, 3-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione lacks the arylpiperazine group, suggesting divergent therapeutic applications (e.g., CNS vs. cardiovascular targets) .

Pioglitazone Hydrochloride

- Structure : A thiazolidinedione (TZD) derivative with a benzyl-thiazolidine core.

- Activity : Used as an antidiabetic agent via PPAR-γ activation. While structurally distinct from hydantoins, the shared dione motif highlights the role of cyclic ureas in modulating nuclear receptors. This contrasts with the imidazolidine-dione derivatives, which are more commonly explored for CNS or receptor antagonism .

Physicochemical and Pharmacokinetic Properties

Comparative Data Table

Méthodes De Préparation

Procedure Summary

- Esterification of β-aminoalanine to form methyl esters.

- Reaction of the methyl ester of amino acid with an aryl or alkyl isocyanate in the presence of triethylamine in dichloromethane at 0 °C to room temperature.

- Isolation of the intermediate 3-substituted hydantoin.

- Subsequent reaction with piperidine or piperidine derivatives to introduce the piperidin-4-ylmethyl substituent.

- Conversion to hydrochloride salt by treatment with HCl.

Example Data

| Step | Reagents & Conditions | Yield (%) | Physical Data |

|---|---|---|---|

| Esterification | β-aminoalanine + MeOH/HCl (5-10%) | Quantitative | Methyl ester, used without purification |

| Hydantoin formation | Methyl ester + aryl isocyanate + TEA, CH2Cl2, 0 °C to rt, 4 h | 68-75% | White solid, mp > 215 °C (example) |

| Piperidine substitution | 5-Methylene hydantoin + piperidine, rt, 10 min | 60-70% | White solid, mp ~118-119 °C |

| Hydrochloride salt formation | Treatment with HCl in EtOH or similar solvent | - | White crystalline hydrochloride salt |

The compound this compound was obtained in yields around 70% with melting points typically above 170 °C, confirming purity.

One-Pot Synthesis via Ethylcyanoacetate and Ethyl Glycinate Hydrochloride

An alternative, efficient one-pot method involves the fusion of amino acid derivatives with ethylcyanoacetate, followed by addition of ethyl glycinate hydrochloride activated by triethylamine.

Procedure Summary

- Fusion of 3-substituted amino acid derivatives and ethylcyanoacetate at elevated temperature (~70 °C) for 15 minutes.

- Addition of ethyl glycinate hydrochloride (pre-treated with triethylamine) and stirring for 2 hours at 70 °C.

- Recovery of imidazolidine-2,4-dione derivatives by filtration and recrystallization from ethanol.

Reaction Scheme

$$

\text{Amino acid derivative} + \text{ethylcyanoacetate} \xrightarrow{heat} \text{intermediate} + \text{ethyl glycinate hydrochloride} \xrightarrow{70^\circ C, 2h} \text{imidazolidine-2,4-dione derivative}

$$

This method is reported to produce the target compounds in moderate to good yields with high purity and is adaptable for various substituents including piperidinylmethyl groups.

Detailed Research Findings and Characterization

- Spectroscopic data confirm the structure, with characteristic IR absorptions for carbonyl groups around 1775–1714 cm⁻¹.

- 1H-NMR spectra show signals for piperidine methylene protons typically between 1.3–3.5 ppm, and the hydantoin ring protons around 4.2 ppm.

- Mass spectrometry (FAB-MS) confirms molecular ion peaks consistent with the hydrochloride salt form (M+H)+.

- Elemental analysis data closely match calculated values, confirming compound purity and composition.

Summary Table of Key Preparation Methods

| Method | Starting Materials | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| β-Amino acid methyl ester + aryl/alkyl isocyanate + piperidine substitution | β-aminoalanine methyl ester, aryl isocyanate, piperidine | TEA, CH2Cl2, 0 °C to rt, 4 h; rt, 10 min | 60-75% | Classical stepwise synthesis |

| One-pot fusion with ethylcyanoacetate and ethyl glycinate hydrochloride | Amino acid derivative, ethylcyanoacetate, ethyl glycinate hydrochloride | 70 °C, 2 h | Moderate | Efficient, one-pot, adaptable method |

Q & A

Q. Yield Optimization Strategies :

- Temperature control : Maintain ≤0°C during sensitive steps (e.g., coupling reactions) to minimize side products.

- Catalyst screening : Test palladium or copper catalysts for cross-coupling steps to improve efficiency.

- Workup protocols : Use aqueous washes (e.g., NaHCO₃) to remove unreacted reagents, followed by column chromatography for intermediates .

Basic Question: Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity and purity?

Answer:

- 1H/13C NMR : Critical for confirming the piperidine-methylimidazolidine linkage. Key signals include:

- Piperidine protons: δ 2.5–3.5 ppm (multiplet for N-CH₂).

- Imidazolidine-dione carbonyls: δ 165–175 ppm in 13C NMR .

- LC/MS : Validates molecular weight (e.g., [M+H]+ ion) and detects impurities. Use reverse-phase C18 columns with acetonitrile/water gradients for optimal resolution.

- HPLC-PDA : Quantifies purity (>98% required for pharmacological studies) with UV detection at 210–260 nm .

Advanced Question: How can researchers resolve discrepancies between computational binding predictions and experimental affinity data for this compound?

Answer:

Methodological Approach :

Molecular Dynamics (MD) Simulations : Refine docking poses by simulating ligand-receptor interactions over 100+ ns to account for protein flexibility .

Free Energy Perturbation (FEP) : Calculate binding free energy differences between predicted and observed conformers.

Experimental Validation :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to validate simulations.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to refine computational models.

Case Study : For structurally similar imidazolidine-dione derivatives, MD simulations corrected initial docking errors by revealing allosteric binding pockets not visible in static crystal structures .

Advanced Question: What strategies improve the blood-brain barrier (BBB) penetration of this compound for CNS disorder research?

Answer:

Key Modifications :

- Lipophilicity Optimization : Adjust logP to 2–3 via substituent changes (e.g., halogenation or methyl groups) while avoiding excessive hydrophobicity to prevent plasma protein binding .

- Efflux Transporter Inhibition : Introduce moieties (e.g., tertiary amines) to block P-glycoprotein (P-gp)-mediated efflux.

- Prodrug Design : Mask polar groups (e.g., imidazolidine-dione) with ester prodrugs that hydrolyze in the brain .

Q. Validation Methods :

- In Vitro BBB Models : Use MDCK-MDR1 monolayers to measure permeability (Papp) and efflux ratios.

- In Vivo Imaging : Radiolabel the compound (e.g., 11C) for PET studies in rodent models .

Basic Question: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- PPE Requirements : Nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Spill Management : Absorb with inert material (e.g., vermiculite), neutralize with 1M HCl, and dispose as hazardous waste .

- Emergency Response :

- Inhalation : Move to fresh air; monitor for respiratory distress.

- Skin Contact : Rinse with water for 15+ minutes; seek medical attention if irritation persists .

Advanced Question: How can researchers address stability issues during long-term storage of this compound?

Answer:

- Storage Conditions :

- Stability Testing :

Advanced Question: What in vitro assays are suitable for evaluating the compound’s activity against cognitive dysfunction targets?

Answer:

- Cholinesterase Inhibition : Measure IC50 values using Ellman’s assay with acetylthiocholine substrate .

- NMDA Receptor Modulation : Perform calcium flux assays in HEK293 cells expressing GluN2B subunits.

- Tau Protein Aggregation : Use Thioflavin T fluorescence to quantify inhibition of tau fibrillization in neuronal models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.